methyl 4-((2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate
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Overview
Description
“Methyl 4-((2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate” is a complex organic compound. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of such compounds can be quite complex. For example, a related compound has a triclinic space group, with specific parameters for its crystal structure .Chemical Reactions Analysis
Thiophene-based compounds undergo various chemical reactions. For instance, thiopropamine, a thiophene analogue of amphetamine, is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides .Physical and Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Heterocyclic Compound Synthesis
Research by Mohareb et al. (2004) discusses the synthesis of heterocyclic compounds using related chemical structures, focusing on generating polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. This approach underlines the versatility of such compounds in synthesizing diverse heterocyclic structures, potentially useful in drug development and materials science (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Anticancer Applications
A study by El-Gaby et al. (2017) explores the anticancer potential of pyrazole derivatives. The synthesis of novel thiosemicarbazide, carbamothioate, 1,3,4-thiadiazole, azomethine, thiourea, bisthiourea, and imidazole derivatives containing pyrazole moiety and their evaluation against Ehrlich ascites carcinoma cells highlight the therapeutic potential of such compounds (El-Gaby, Ghorab, Ismail, Abdel-Gawad, & Aly, 2017).
Electrochromic Properties
Aydın and Kaya (2013) investigated the electrochromic properties of novel copolymers containing carbazole. The study illustrates how compounds with thiophene and carbazole units can be used to develop materials with variable optical properties, useful in electronic display technologies (Aydın & Kaya, 2013).
Anti-Tumor Agents
Research on bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potent anti-tumor agents by Gomha, Edrees, and Altalbawy (2016) shows the potential of such compounds in medicinal chemistry, particularly in developing new anticancer drugs. Their work demonstrates the synthesis of these compounds and their promising activities against hepatocellular carcinoma (HepG2) cell lines (Gomha, Edrees, & Altalbawy, 2016).
Mechanism of Action
Target of Action
Compounds containing imidazole and thiophene moieties have been reported to show a broad range of biological activities . They are known to interact with various biological targets, leading to their diverse therapeutic properties .
Mode of Action
For instance, an iminyl radical initially generates by a single-electron-transfer (SET) process . This radical undergoes regioselective C–C bond cleavage through β-elimination and produces the thermodynamically less preferable alkyl radical .
Biochemical Pathways
For example, a reaction involving an iminyl radical and an enaminothione can result in new radicals .
Pharmacokinetics
For instance, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
They also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .
Action Environment
For instance, the sulfone group can act as an electron-output site owing to its strong electron-withdrawing ability .
Safety and Hazards
Future Directions
Thiophene and its derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Properties
IUPAC Name |
methyl 4-[2-(6-thiophen-2-ylimidazo[1,2-b]pyrazol-1-yl)ethylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-27-20(26)15-6-4-14(5-7-15)19(25)21-8-9-23-10-11-24-18(23)13-16(22-24)17-3-2-12-28-17/h2-7,10-13H,8-9H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MALYTVSSJDGJTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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